![molecular formula C22H25ClN2O2 B2955079 (1-(4-Chlorophenyl)cyclopentyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone CAS No. 1448136-81-9](/img/structure/B2955079.png)
(1-(4-Chlorophenyl)cyclopentyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the compound1-(4-chlorophenyl)cyclopropylmethanone
was synthesized and characterized by elemental analysis, IR, 1H NMR, 13C NMR, and mass spectral data . The synthesis involved the linking of piperazine with 1-(4-chlorophenyl)cyclopropanecarboxylic acid
through an amide bond .
Scientific Research Applications
Antituberculosis Activity
This compound has been studied for its potential use in treating tuberculosis (TB). The structural similarity to pyrazinamide, a first-line anti-TB drug, suggests that it could be effective in shortening TB therapy. Research indicates that derivatives of this compound may exhibit significant activity against Mycobacterium tuberculosis with low cytotoxicity to human cells .
Anticancer Properties
Derivatives of this compound have been synthesized and evaluated for their anticancer properties. Studies have shown that certain derivates can exhibit significant anticancer activity, highlighting the potential of this compound as a scaffold for developing new anticancer agents .
Solvent-Free Synthesis
The compound’s derivatives have been synthesized using a solvent-free method, which is more environmentally friendly. This approach utilizes a ball mill technique, which is a mechanochemical method that can lead to different selectivities and reactivities compared to conventional solution-phase reactions .
Synthesis of Strobilurin Fungicides
One of the derivatives of this compound, 1-(4-chlorophenyl)pyrazolidin-3-one, is an important intermediate for the synthesis of strobilurin fungicides like pyraclostrobin. These fungicides are used extensively in agriculture to protect crops against fungal diseases .
Design of Novel Drug Derivatives
The compound’s framework has been used to design and synthesize novel drug derivatives, such as substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These derivatives have been evaluated for their anti-tubercular activity, showcasing the versatility of the compound’s structure in drug design .
Green Chemistry Applications
The compound’s derivatives have been synthesized using green chemistry principles, such as the solvent-free synthesis method mentioned earlier. This reflects a growing trend in scientific research to develop more sustainable and environmentally benign synthetic methods .
Biological Activity Studies
Research into the biological activities of this compound’s derivatives has been conducted, including studies on their ability to suppress experimental tumors. This research contributes to our understanding of the compound’s potential therapeutic effects and its role in drug development .
Mechanistic Studies in Organic Chemistry
The compound is also used in mechanistic studies within organic chemistry to understand the behavior of similar organic compounds under various conditions. This can help in the development of new synthetic methodologies and the improvement of existing ones .
properties
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-(4-pyridin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O2/c23-18-8-6-17(7-9-18)22(12-2-3-13-22)21(26)25-15-10-19(11-16-25)27-20-5-1-4-14-24-20/h1,4-9,14,19H,2-3,10-13,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZJOJMRAQUDJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(CC3)OC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-Chlorophenyl)cyclopentyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone |
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